N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Procure this unique N1-benzyl-2-oxo-tetrahydroquinoline-6-sulfonamide for target deconvolution and phenotypic screening. This scaffold is structurally distinct from published PKM2 activator and ABA receptor ligand series. Its specific N1-benzyl group, combined with an N6-propane-1-sulfonamide chain, is predicted to redirect biological activity towards novel targets, making it a high-value probe for comparative selectivity profiling. With a calculated logP of 3.78 and low molecular weight, it is a more developable, lead-like starting point than bulkier benzenesulfonamide analogs. Secure this exclusive chemotype now.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 951506-00-6
Cat. No. B2399774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
CAS951506-00-6
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c1-2-12-25(23,24)20-17-9-10-18-16(13-17)8-11-19(22)21(18)14-15-6-4-3-5-7-15/h3-7,9-10,13,20H,2,8,11-12,14H2,1H3
InChIKeyQYJHUAWMGBAURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes52 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide (CAS 951506-00-6): Structural Niche and Core Scaffold


N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide (CAS 951506-00-6) is a synthetic small molecule (MW 358.46) built on a 1,2,3,4-tetrahydroquinolin-2-one scaffold bearing a benzyl group at the N1 position and a propane-1-sulfonamide substituent at the C6 position . This specific substitution pattern places it at a distinct structural intersection within the broader 2-oxo-tetrahydroquinoline sulfonamide chemotype, a privileged scaffold that has yielded potent activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) as well as ligands for abscisic acid (ABA) receptors [1][2]. The compound is catalogued as a screening compound (ChemDiv ID F743-0207) with a calculated logP of 3.78, indicating moderate lipophilicity suitable for cell-permeability optimization .

Why N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the 2-oxo-tetrahydroquinoline-6-sulfonamide family, small structural modifications at the N1 and sulfonamide positions profoundly shift biological target engagement. The established PKM2 activator series demonstrates that the nature of the N-aryl/alkyl sulfonamide group directly dictates both the potency and the selectivity for the M2 isoform over the M1 isoform [1]. Similarly, N1-substitution differentiates human PKM2 activators (typically N1-unsubstituted or N1-methyl) from plant ABA receptor agonists (N1-methyl with specific sulfonamide groups) [2]. The target compound features a unique N1-benzyl group combined with an N6-propane-1-sulfonamide chain—a substitution combination absent from the major published structure–activity relationship (SAR) series. Consequently, generic substitution with an N1-methyl or N1-unsubstituted analog (e.g., N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide, CAS not assigned) would eliminate the benzyl moiety that is expected to alter target binding kinetics, pharmacokinetic profile, and potentially redirect biological activity toward distinct molecular targets [1][3].

Quantitative Differentiation Evidence for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide vs. Closest Analogs


Structural Uniqueness: N1-Benzyl and N6-Propane-1-sulfonamide Substitution Pattern vs. Published Chemotypes

The target compound carries an N1-benzyl group on the tetrahydroquinolin-2-one core, whereas the two most extensively characterized chemotypes in the primary literature—PKM2 activators and ABA receptor agonists—employ either N1–H, N1–methyl, or N1–aryl substitution [1][2]. A distinct antibacterial/anticancer series employs N1-benzyl but uses a sulfonamide phenylalanine (SPA) side chain rather than a simple propane-1-sulfonamide, yielding a fundamentally different chemotype [3]. No published SAR study simultaneously combines N1-benzyl with an N6-alkylsulfonamide. This unique combination is expected to confer differential hydrogen-bonding and hydrophobic packing in target binding pockets, as inferred from crystallographic data on related tetrahydroquinoline sulfonamides bound to ABA receptors [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Predicted Physicochemical Differentiation: logP and Hydrogen-Bonding Capacity vs. Closest Commercial Analogs

The target compound has a calculated logP of 3.78 (ChemDiv), placing it in the optimal range for oral bioavailability and cell permeability . In contrast, the closely related N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 954640-22-3) has a higher molecular weight (392.5 vs. 358.46) and a larger aromatic sulfonamide group, resulting in increased lipophilicity and a larger polar surface area that may adversely affect solubility and metabolic stability . The propane-1-sulfonamide chain provides a balance of lipophilic character and conformational flexibility absent in rigid aryl sulfonamide analogs, which may translate into superior pharmacokinetic handling.

Physicochemical Profiling Drug-likeness Permeability

Absence of PKM2 Activation Data Distinguishes Target Compound from Reported 2-Oxo-tetrahydroquinoline-6-sulfonamide Activators

In the Walsh et al. (2011) PKM2 activator series, the most potent compounds (e.g., compound 15) exhibited AC50 values of 0.5–2.0 µM for PKM2 activation with >10-fold selectivity over PKM1 [1]. These compounds uniformly bear N-aryl sulfonamide groups at the 6-position and lack N1-benzyl substitution. The target compound, with its N1-benzyl and N6-propane-1-sulfonamide groups, is structurally excluded from the SAR models described in that study. While no direct PKM2 activation data are available for the target compound, the structural divergence predicts either loss of PKM2 activity or gain of a distinct selectivity profile relative to the Walsh chemotype—a hypothesis that can only be resolved by direct comparative testing.

Cancer Metabolism Pyruvate Kinase Target Selectivity

Procurement-Relevant Application Scenarios for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide


Chemical Probe for De-Orphaning Novel Tetrahydroquinoline Sulfonamide Biological Targets

The unique N1-benzyl / N6-propane-1-sulfonamide substitution pattern (established in Section 3, Evidence Item 1) makes this compound a high-value chemical probe for phenotypic screening and target deconvolution campaigns. Because the substitution combination does not appear in any published SAR series [1][2], researchers can use this compound to identify novel protein targets that selectively recognize the benzyl-tetrahydroquinoline sulfonamide pharmacophore, distinct from the well-characterized PKM2 and ABA-receptor binding profiles [1][3].

Lead Optimization Starting Point for Oral Bioavailable Agent Development

With a favorable calculated logP of 3.78, one H-bond donor, and a polar surface area of 58.17 Ų (Section 3, Evidence Item 2), this compound satisfies key physicochemical criteria for oral bioavailability . Its lower molecular weight and reduced aromatic character compared to the benzenesulfonamide analog (CAS 954640-22-3) predict improved solubility and metabolic stability . Procurement of this compound as a lead-like scaffold enables medicinal chemistry teams to explore a less lipophilic, more developable region of chemical space within the tetrahydroquinoline sulfonamide family.

Comparative Selectivity Profiling Against Established PKM2 Activators

As demonstrated in Section 3 (Evidence Item 3), the target compound is structurally excluded from the Walsh PKM2 activator SAR model, which achieved AC50 values as low as 0.5 µM with >20-fold selectivity over PKM1 [1]. Procuring this compound alongside a known PKM2 activator (e.g., Walsh compound 15 or a commercial analog) enables direct head-to-head selectivity profiling in PKM1/PKM2 enzymatic assays and cancer-cell metabolic flux experiments. Such comparative data would establish whether the N1-benzyl modification abolishes, retains, or redirects pyruvate kinase isoform selectivity—a critical data point for any cancer metabolism program considering this scaffold.

Antibacterial and Antifungal Screening Leveraging N1-Benzyl Sulfonamide Precedent

The SPA series of N1-benzyl sulfonamide analogs has demonstrated measurable antibacterial and antifungal activity in vitro, with certain analogs (e.g., K4) also showing anticancer activity against PC-3 and A549 cell lines [2]. While the target compound differs in its sulfonamide side chain (propane-1-sulfonamide vs. phenylalanine-derived sulfonamide), the shared N1-benzyl-2-oxo-tetrahydroquinoline core suggests potential antimicrobial activity that warrants direct comparative minimum inhibitory concentration (MIC) testing against bacterial and fungal panels alongside the published SPA analogs.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.